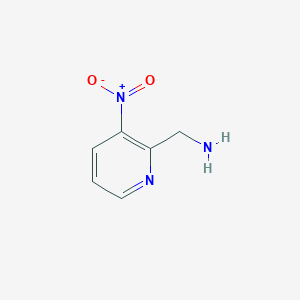

(3-Nitropyridin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Nitropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, featuring a nitro group at the third position and an aminomethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitropyridin-2-yl)methanamine typically involves the nitration of pyridine derivatives followed by amination. One common method includes the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The subsequent step involves the substitution of the nitro group with an aminomethyl group using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (3-Nitropyridin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups using reagents like ammonia or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Ammonia (NH3) or primary amines are used under basic conditions to substitute the nitro group.

Major Products: The major products formed from these reactions include various substituted pyridines and aminopyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Nitropyridin-2-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Nitropyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

3-Nitropyridine: Similar structure but lacks the aminomethyl group.

2-Aminomethylpyridine: Similar structure but lacks the nitro group.

3-Nitro-4-aminopyridine: Contains both nitro and amino groups but in different positions.

Uniqueness: (3-Nitropyridin-2-yl)methanamine is unique due to the presence of both the nitro and aminomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

(3-Nitropyridin-2-yl)methanamine, a compound characterized by its nitro and amine functional groups, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₈N₃O₂, featuring a pyridine ring with a nitro group at the 3-position and an amine group at the 2-position. This unique arrangement contributes to its reactivity and biological activity:

| Feature | Description |

|---|---|

| Molecular Weight | 154.15 g/mol |

| Functional Groups | Nitro (−NO2), Amino (−NH2) |

| Reactivity | Capable of undergoing various chemical transformations due to functional groups |

The biological activity of this compound is thought to arise from its interactions with various biological molecules. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to significant biological effects such as:

- Enzyme Inhibition: Potential inhibition of specific enzymes involved in cancer progression.

- Cell Cycle Modulation: Induction of cell cycle arrest in cancer cells, particularly in the G2-M phase.

- Apoptosis Induction: Triggering programmed cell death in rapidly dividing cells.

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits notable anti-cancer properties. For instance, it has been identified as a microtubule-targeting agent that can inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells:

- In Vitro Studies: These studies showed that this compound significantly reduces the viability of various cancer cell lines without affecting normal cells at similar concentrations .

- In Vivo Studies: In murine models, administration of the compound resulted in reduced tumor growth, indicating its potential efficacy as an anti-cancer therapeutic .

Enzyme Interaction Studies

The compound has also been studied for its interactions with specific enzymes. Its ability to modulate enzyme activity could be leveraged for therapeutic applications in diseases beyond cancer:

- Targeted Enzyme Inhibition: Research indicates that this compound may selectively inhibit enzymes involved in metabolic pathways relevant to cancer and bacterial infections .

Case Studies

- Microtubule Targeting: A study reported that 3-nitropyridine analogues, including this compound, effectively induced mitotic arrest in several cancer types while exhibiting minimal toxicity to non-dividing cells .

- Cytotoxicity Assays: In screening assays against a panel of cancer cell lines (NCI-60), compounds similar to this compound demonstrated potent cytotoxic effects, highlighting their selective action against malignancies .

Properties

IUPAC Name |

(3-nitropyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSXJBGBEXZUAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.